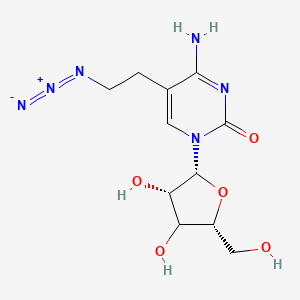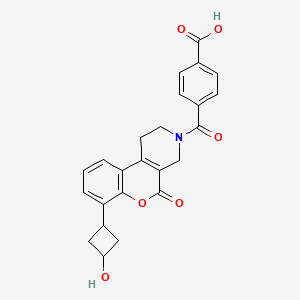
Mthfd2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mthfd2-IN-1 is a small molecule inhibitor targeting the enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme involved in one-carbon metabolism, which is crucial for the synthesis of purines and thymidylate. This enzyme is highly expressed in cancer cells but not in most healthy adult tissues, making it an attractive target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mthfd2-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography to isolate the final product. The process must also comply with regulatory standards for safety and environmental impact .
化学反応の分析
Types of Reactions
Mthfd2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds .
科学的研究の応用
Mthfd2-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of MTHFD2 in one-carbon metabolism and its impact on cellular processes
Biology: Helps in understanding the metabolic pathways involving MTHFD2 and its regulation in different cell types
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its selective inhibition of MTHFD2, which is overexpressed in various cancers
作用機序
Mthfd2-IN-1 exerts its effects by selectively inhibiting the enzyme MTHFD2. This inhibition disrupts the one-carbon metabolism pathway, leading to a decrease in the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. The compound binds to the active site of MTHFD2, blocking its catalytic activity and preventing the conversion of methylenetetrahydrofolate to formyltetrahydrofolate .
類似化合物との比較
Similar Compounds
Methotrexate: An antifolate drug used in cancer therapy that targets dihydrofolate reductase, another enzyme in the folate pathway.
Pemetrexed: A chemotherapy drug that inhibits multiple enzymes involved in folate metabolism, including thymidylate synthase.
Raltitrexed: Another antifolate drug that specifically inhibits thymidylate synthase.
Uniqueness of Mthfd2-IN-1
This compound is unique in its selective inhibition of MTHFD2, which is overexpressed in cancer cells but not in most healthy adult tissues. This selectivity reduces the potential for side effects and makes it a promising candidate for targeted cancer therapy .
特性
分子式 |
C24H21NO6 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
4-[7-(3-hydroxycyclobutyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid |
InChI |
InChI=1S/C24H21NO6/c26-16-10-15(11-16)17-2-1-3-19-18-8-9-25(12-20(18)24(30)31-21(17)19)22(27)13-4-6-14(7-5-13)23(28)29/h1-7,15-16,26H,8-12H2,(H,28,29) |
InChIキー |
WVRJGGMMSBHEEP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C3=C(C(=CC=C3)C4CC(C4)O)OC2=O)C(=O)C5=CC=C(C=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


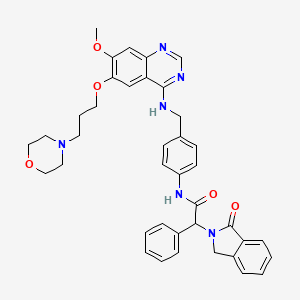
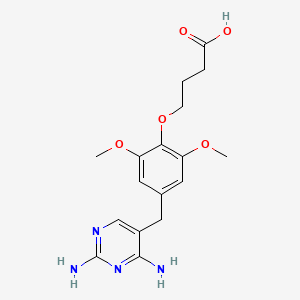
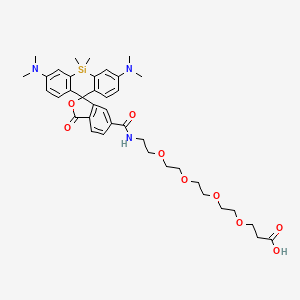
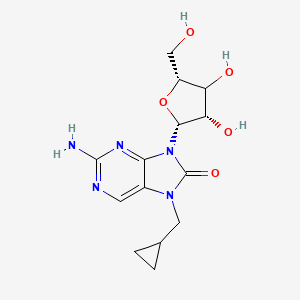
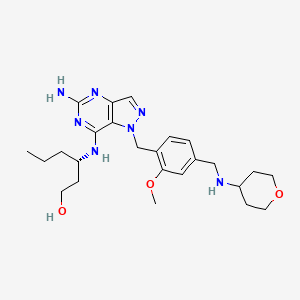

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)
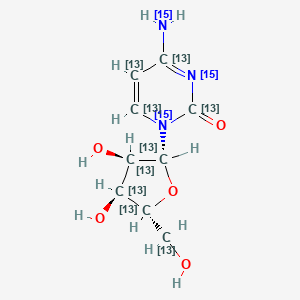

![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)
